molecular formula C25H20N4O2 B6025976 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine

Cat. No. B6025976
M. Wt: 408.5 g/mol
InChI Key: WAOOIFUNMISEJL-UHFFFAOYSA-N
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Description

Triazines are a class of nitrogen-containing heterocycles . They exist in three isomeric forms, with 1,3,5-triazines being common . The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .


Synthesis Analysis

The more common 1,3,5-isomers are prepared by trimerization of nitrile and cyanide compounds . The 1,2,3- and 1,2,4-triazines are more specialized methods . The former family of triazines can be synthesized by thermal rearrangement of 2-azidocyclopropenes .


Molecular Structure Analysis

The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Chemical Reactions Analysis

Although triazines are aromatic compounds, their resonance energy is much lower than in benzene . Electrophilic aromatic substitution is difficult but nucleophilic aromatic substitution easier than typical chlorinated benzenes . 2,4,6-Trichloro-1,3,5-triazine is easily hydrolyzed to cyanuric acid by heating with water .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazines can vary widely depending on their structure and the functional groups they carry. In general, triazines are stable compounds due to the absence of weak bonds except for the aromatic group and the C=N linkages .

Advantages and Limitations for Lab Experiments

The 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazineβ inhibitor has several advantages for lab experiments like its specificity for this compoundβ, its ability to cross the blood-brain barrier, and its low toxicity. However, the this compoundβ inhibitor has some limitations like its poor solubility in water, which can affect its bioavailability and its potential off-target effects.

Future Directions

There are several future directions for the research on 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine. One of the potential directions is the development of more potent and selective this compoundβ inhibitors with improved pharmacokinetic properties. Another direction is the investigation of the role of this compoundβ in other diseases like neurodegenerative disorders and cardiovascular diseases. Furthermore, the this compoundβ inhibitor can be used as a tool for studying the signaling pathways involved in various cellular processes.

Synthesis Methods

The synthesis of 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine has been described in several research articles. One of the commonly used methods involves the reaction of 3,4-dimethoxybenzaldehyde with 2-amino-3,5-diphenyl-1,2,4-triazine in the presence of a catalyst like p-toluenesulfonic acid. The resulting intermediate is then reacted with 2,4-dichloro-5-methoxybenzaldehyde to obtain the final product.

Scientific Research Applications

The 6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazineβ inhibitor has been extensively studied for its potential therapeutic applications in various diseases like Alzheimer's disease, diabetes, cancer, and inflammatory disorders. Several studies have shown that the inhibition of this compoundβ activity can reduce the accumulation of amyloid-beta plaques in the brain, which is a hallmark of Alzheimer's disease. In addition, the this compoundβ inhibitor has been found to improve insulin sensitivity and glucose metabolism in diabetes patients. Furthermore, the this compoundβ inhibitor has been shown to have anti-tumor effects in various cancer types.

Safety and Hazards

The safety and hazards associated with triazines can vary widely depending on their structure and the functional groups they carry. Some triazines are used in the oil and gas and petroleum processing industries as a non-regenerating sulfide removal agent .

properties

IUPAC Name

6-(3,4-dimethoxyphenyl)-2,3-diphenylimidazo[1,2-b][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-30-21-14-13-19(15-22(21)31-2)20-16-29-25(26-20)27-23(17-9-5-3-6-10-17)24(28-29)18-11-7-4-8-12-18/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOOIFUNMISEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C(=N2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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